3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyrimidine derivatives with hydrazine derivatives under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that it binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Known for its use in medicinal chemistry.
Uniqueness
3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its lipophilicity, potentially improving its cellular uptake and bioavailability .
Properties
CAS No. |
6291-55-0 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,6-dimethyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-5-6(11-10-3)8-4(2)9-7(5)12/h1-2H3,(H2,8,9,10,11,12) |
InChI Key |
KUUFSAWXLYABET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=NC2=NN1)C |
Origin of Product |
United States |
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